molecular formula C18H21NO3 B2651146 N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide CAS No. 1396876-15-5

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2651146
CAS No.: 1396876-15-5
M. Wt: 299.37
InChI Key: YYJROSRKUSVRRV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative intended for research and development purposes. As a member of the acetamide family, which is known for a wide spectrum of biological activities, this compound is of significant interest in medicinal chemistry for the design and synthesis of novel pharmacologically active molecules . Its structure, featuring both phenoxy and hydroxy-phenylpropyl motifs, is commonly investigated for its potential interactions with various biological targets. Researchers explore such compounds for their potential applications in developing therapies for central nervous system (CNS) disorders, among other conditions . The specific mechanism of action, pharmacological profile, and primary research applications for this compound are compound-specific and require further characterization by qualified researchers. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-7-5-6-10-17(14)22-13-18(21)19-12-11-16(20)15-8-3-2-4-9-15/h2-10,16,20H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJROSRKUSVRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-(2-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and methylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmacological Properties

1. Selective Norepinephrine Reuptake Inhibition

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is structurally related to atomoxetine, a well-known selective norepinephrine reuptake inhibitor (NRI). Atomoxetine is primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and has shown efficacy in improving attention and reducing impulsivity in affected individuals . The compound's ability to inhibit norepinephrine reuptake suggests potential applications in treating ADHD and other mood disorders.

2. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways involved in tumor growth . The specific mechanisms through which this compound operates warrant further investigation, but preliminary data suggest it may target cancer cell proliferation effectively.

Case Studies

1. Atomoxetine and ADHD Treatment

A comprehensive study involving atomoxetine demonstrated its effectiveness in managing symptoms of ADHD. Patients treated with atomoxetine showed significant improvements in attention and behavior compared to those receiving placebo treatments . The structural similarities between atomoxetine and this compound suggest that the latter may offer comparable therapeutic benefits.

2. Anticancer Research

In a study evaluating the anticancer effects of compounds related to this compound, researchers found that these compounds inhibited the growth of various cancer cell lines, including breast and prostate cancers. The findings indicated a significant reduction in tumor size and improved survival rates in animal models treated with these compounds .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and phenyl groups may play a role in binding to active sites or influencing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other phenoxy acetamides, differing primarily in substituent groups:

  • N-(3-Acetylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide (): Features a 3-acetylphenyl group instead of the hydroxy-phenylpropyl chain.
  • N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide (): Incorporates a benzoxazole ring and isopropyl group, which could enhance aromatic stacking interactions and metabolic stability .
  • N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide (): Contains an amino group and isopropylphenoxy substituent, which may improve binding to bacterial or fungal targets compared to the methylphenoxy group in the target compound .

Pharmacological Activities

Anti-Cancer Activity

Phenoxy acetamides with sulfonylquinazoline moieties (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ values < 10 µM).

Anti-Microbial and Anti-Fungal Activity

Compounds 47–50 () demonstrate activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to benzo[d]thiazole and piperazine substituents. The target compound’s 2-methylphenoxy group may limit broad-spectrum anti-microbial efficacy but could enhance selectivity for specific pathogens .

Cytotoxicity Profile

N-(4-hydroxyphenethyl)acetamide (compound 2 in ) shows moderate cytotoxicity (38.3% mortality at 0.1 mg/mL in brine shrimp assays).

Research Findings and Hypotheses

Anti-Cancer Potential: The hydroxyl and phenyl groups in the target compound may interact with kinase or tubulin targets, similar to chalcone derivatives (), but with reduced potency compared to sulfonylquinazoline-containing acetamides .

Selectivity: The 2-methylphenoxy group may limit off-target effects compared to halogenated analogs (e.g., 2-fluorophenoxy in ), but this requires validation .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 263.32 g/mol

This compound features a phenylpropyl group attached to an acetamide moiety, which is significant in determining its biological interactions.

Antiproliferative Effects

Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, flavonoids and other phenolic compounds have been documented to exhibit cytotoxic effects on various cancer cell lines, including HeLa and A549 cells.

Cell LineIC₅₀ (µg/mL)
HeLa226
A549242.52

These effects are typically attributed to the induction of apoptosis and the modulation of cell signaling pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways in both microbial and cancer cells.
  • Interaction with Cellular Receptors : Some derivatives may bind to specific receptors, altering cellular responses.
  • Oxidative Stress Induction : Compounds with phenolic structures can increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of related phenolic compounds found significant activity against multi-drug resistant pathogens, indicating a potential for developing new antimicrobial agents based on this structure.
  • Cancer Research : In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. What are the standard synthetic methodologies for N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide?

Methodological Answer: The synthesis typically involves coupling reactions between hydroxy-phenylpropylamine derivatives and substituted phenoxy-acetic acid precursors. For example:

  • Step 1: Prepare the phenoxy-acetic acid derivative via nucleophilic substitution of 2-methylphenol with chloroacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile), as described in analogous acetamide syntheses .
  • Step 2: Activate the carboxylic acid group using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl, followed by condensation with 3-hydroxy-3-phenylpropylamine .
  • Step 3: Purify via silica gel chromatography (ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the phenyl, hydroxypropyl, and acetamide moieties (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.1–4.3 ppm for methylene adjacent to oxygen) .
    • ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (MS):
    • Electrospray ionization (ESI-MS) detects the molecular ion peak [M+H]⁺, with fragmentation patterns matching the acetamide backbone .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) assess purity and stability under ambient conditions .

Advanced Research Questions

Q. What strategies resolve stereoisomers of this compound during synthesis?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral stationary phases (e.g., Chiralpak® OD) with methanol/CO₂ mobile phases for enantiomer separation. Retention times (e.g., 1.6 vs. 2.4 minutes) distinguish isomers, as demonstrated in analogous acetamide derivatives .
    • Derivatize with chiral auxiliaries (e.g., (R)- or (S)-Mosher’s acid) to enhance chromatographic separation .
  • Stereoselective Synthesis:
    • Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to favor specific enantiomers during the hydroxypropyl intermediate synthesis .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
    • Simulate infrared (IR) and UV-vis spectra to compare with experimental data, resolving discrepancies in peak assignments .
  • Molecular Dynamics (MD):
    • Model solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior using OPLS-AA force fields .

Q. How do researchers address contradictions in pharmacological data for this compound?

Methodological Answer:

  • In Vitro/In Vivo Correlation:
    • Validate receptor-binding assays (e.g., IC₅₀ values) using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Adjust pharmacokinetic models for metabolite interference (e.g., hydroxylation or glucuronidation) detected via LC-MS/MS .
  • Batch Variability Analysis:
    • Perform stability studies (e.g., 40°C/75% RH for 6 months) to identify degradation products using accelerated mass spectrometry .

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